molecular formula C12H13N3O2 B2480547 2-Amino-2-(1-benzylpyrazol-4-yl)acetic acid CAS No. 1526817-78-6

2-Amino-2-(1-benzylpyrazol-4-yl)acetic acid

Cat. No.: B2480547
CAS No.: 1526817-78-6
M. Wt: 231.255
InChI Key: NIJOKDMQHOUQPD-UHFFFAOYSA-N
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Description

2-Amino-2-(1-benzylpyrazol-4-yl)acetic acid is a useful research compound. Its molecular formula is C12H13N3O2 and its molecular weight is 231.255. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Properties

  • Synthesis and Toxicity Analysis : A study by Salionov (2015) focused on synthesizing esters of 2-(1,2,4-triazoles-3-iltio)acetic acids, a class of compounds related to 2-Amino-2-(1-benzylpyrazol-4-yl)acetic acid. These compounds exhibit various biological activities, including analgesic, neuroleptic, and anti-inflammatory properties. The research analyzed their acute toxicity, finding them to be practically non-toxic or low-toxic (Salionov, 2015).

  • Synthesis and Microbial Studies : Patel and Agravat (2007) synthesized derivatives of 2-Amino substituted benzothiazole, closely related to this compound. These derivatives were evaluated for their antibacterial and antifungal activities, demonstrating the compound's potential in microbial studies (Patel & Agravat, 2007).

  • Energetic Salts Synthesis : Research by Joo et al. (2012) involved the synthesis of 2-(5-Nitroiminotetrazol-1-yl)acetic acid, which is structurally similar to the compound . This study highlighted the potential use of such compounds in the creation of energetic materials, characterized by their high heats of formation and detonation properties (Joo et al., 2012).

  • Synthesis of Thiazolyl Derivatives : The work by Yu-huan (2009) on synthesizing 2-(2-amino-4-thiazolyl)-(Z)-2 derivatives, related to this compound, provided insights into the development of new chemical entities with potential applications in medicinal chemistry (Yu-huan, 2009).

Biological Activities

  • Antimicrobial Activity : Kalekar, Bhat, and Koli (2011) synthesized 1,4 Benzothiazine derivatives, which bear structural similarities to the compound . These derivatives showed significant antibacterial and antifungal activity, highlighting the potential biological applications of such compounds (Kalekar, Bhat, & Koli, 2011).

  • Antibacterial and Antifungal Properties : Research on derivatives of benzoxazin, closely related to this compound, by Kadian, Maste, and Bhat (2012), demonstrated their antibacterial activity against various bacterial strains. This suggests the potential of the compound for developing new antimicrobial agents (Kadian, Maste, & Bhat, 2012).

  • Enzymatic Activity Inhibition : A study by Ikram et al. (2015) on amino acid Schiff base ligand derivatives, structurally related to the compound , revealed their ability to inhibit xanthine oxidase, an enzyme involved in oxidative stress. This indicates the compound's potential role in managing diseases related to oxidative stress (Ikram et al., 2015).

Chemical Reactions and Properties

  • Acylation Reactions : Research by Arutjunyan et al. (2013) on acylation of amines and pyrazole, using derivatives of acetic acid similar to this compound, provides insights into its reactivity and potential applications in synthesizing novel chemical compounds (Arutjunyan et al., 2013).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for “2-Amino-2-(1-benzylpyrazol-4-yl)acetic acid” are not available in the sources I found, research into similar compounds is ongoing. These compounds are often used in the development of new drugs and materials, so future research may focus on exploring these applications further .

Properties

IUPAC Name

2-amino-2-(1-benzylpyrazol-4-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c13-11(12(16)17)10-6-14-15(8-10)7-9-4-2-1-3-5-9/h1-6,8,11H,7,13H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIJOKDMQHOUQPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=N2)C(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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